OTS447

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

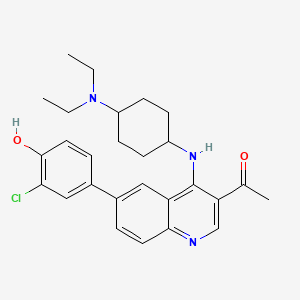

C27H32ClN3O2 |

|---|---|

Molecular Weight |

466.0 g/mol |

IUPAC Name |

1-[6-(3-chloro-4-hydroxyphenyl)-4-[[4-(diethylamino)cyclohexyl]amino]quinolin-3-yl]ethanone |

InChI |

InChI=1S/C27H32ClN3O2/c1-4-31(5-2)21-10-8-20(9-11-21)30-27-22-14-18(19-7-13-26(33)24(28)15-19)6-12-25(22)29-16-23(27)17(3)32/h6-7,12-16,20-21,33H,4-5,8-11H2,1-3H3,(H,29,30) |

InChI Key |

OSRDFHWWFIEYDB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2C(=O)C)C4=CC(=C(C=C4)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of OTS447 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. OTS447 is a novel, potent, and highly selective small molecule inhibitor of FLT3. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information presented herein is intended to support further research and development of this compound as a targeted therapy for AML.

Introduction to FLT3 and its Role in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and progenitors. In approximately 30% of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[1] These activating mutations lead to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, triggering a cascade of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways. This aberrant signaling confers a proliferative advantage and enhanced survival to leukemic blasts, and is associated with a poor prognosis.

This compound: A Potent and Selective FLT3 Inhibitor

This compound is a novel small molecule inhibitor that has demonstrated potent and selective inhibitory activity against FLT3.[1] Preclinical studies have shown that this compound is a promising therapeutic agent for AML, particularly for patients with FLT3 mutations.

Kinase Inhibitory Profile

This compound exhibits high potency against FLT3 with a reported half-maximal inhibitory concentration (IC50) of 0.19 nM in biochemical assays.[1] Kinase profiling studies have demonstrated the high selectivity of this compound. In a panel of 371 human kinases, only seven, including FLT3, showed activity inhibition of 80% or more at a 5 nM concentration of this compound.[1]

Mechanism of Action of this compound in AML

The primary mechanism of action of this compound in AML is the direct inhibition of the constitutively active FLT3 kinase. This inhibition leads to the blockade of downstream signaling pathways, ultimately resulting in anti-leukemic effects.

Inhibition of FLT3 Autophosphorylation and Downstream Signaling

Treatment of FLT3-mutated AML cells with this compound leads to a dose-dependent decrease in the autophosphorylation of the FLT3 receptor.[1] This inhibition of the initial activation step of the FLT3 signaling cascade subsequently blocks the phosphorylation and activation of key downstream effector molecules. Specifically, this compound has been shown to reduce the phosphorylation of:

-

STAT5 (Signal Transducer and Activator of Transcription 5): A key transcription factor that promotes the expression of genes involved in cell proliferation and survival.

-

ERK (Extracellular signal-Regulated Kinase): A central component of the MAPK pathway that regulates cell growth and differentiation.

-

AKT (Protein Kinase B): A critical mediator of the PI3K pathway, which is essential for cell survival and proliferation.[1]

The inhibition of these critical signaling nodes disrupts the oncogenic signaling network driven by mutant FLT3.

Induction of Apoptosis

By blocking the pro-survival signals emanating from the constitutively active FLT3 receptor, this compound induces apoptosis in AML cells. Treatment of the FLT3-ITD positive AML cell line, MV4-11, with this compound resulted in an increase in the sub-G1 population, which is indicative of apoptotic cells.[1]

Anti-proliferative Effects

This compound demonstrates potent anti-proliferative activity against AML cell lines harboring FLT3 mutations. The proliferation of FLT3-ITD positive cell lines, MV4-11 and MOLM13, was more strongly suppressed by this compound compared to FLT3-wild type cell lines.[1] This highlights the targeted nature of this compound's activity.

Preclinical Efficacy of this compound

The anti-leukemic activity of this compound has been evaluated in both in vitro and in vivo preclinical models of AML.

In Vitro Activity

The following table summarizes the in vitro activity of this compound against FLT3 and its effect on AML cell lines.

| Parameter | Value | Cell Line / Target | Reference |

| IC50 (FLT3 Kinase) | 0.19 nM | Recombinant FLT3 | [1] |

| Kinase Selectivity | >80% inhibition of 7/371 kinases at 5 nM | Kinase Panel | [1] |

| Anti-proliferative Activity | Stronger suppression in FLT3-ITD vs. FLT3-WT | MV4-11, MOLM13 | [1] |

In Vivo Efficacy

In a mouse xenograft model using the human AML cell line MV4-11 (FLT3-ITD), this compound demonstrated potent, dose-dependent tumor growth inhibition.[1] This in vivo efficacy further supports the potential of this compound as a therapeutic agent for FLT3-mutated AML.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.

FLT3 Kinase Inhibition Assay

-

Principle: To measure the direct inhibitory effect of this compound on FLT3 kinase activity.

-

Methodology: A common method is a biochemical assay using recombinant FLT3 enzyme, a substrate peptide, and ATP. The kinase reaction is allowed to proceed in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, often using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot Analysis of Protein Phosphorylation

-

Principle: To detect the phosphorylation status of FLT3 and its downstream signaling proteins in AML cells following treatment with this compound.

-

Methodology:

-

Cell Culture and Treatment: AML cell lines (e.g., MV4-11, MOLM13) are cultured and treated with various concentrations of this compound for a specified time.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-ERK, anti-p-AKT). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membranes are often stripped and re-probed with antibodies against the total forms of the proteins to confirm equal loading.

-

Cell Viability Assay

-

Principle: To assess the effect of this compound on the proliferation and viability of AML cells.

-

Methodology:

-

Cell Seeding: AML cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Plates are incubated for a defined period (e.g., 48-72 hours).

-

Viability Assessment: A viability reagent, such as MTT or a reagent that measures ATP levels (e.g., CellTiter-Glo®), is added to the wells. The signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Methodology:

-

Cell Treatment: AML cells are treated with this compound for a specified duration.

-

Cell Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

In Vivo Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a human AML cell line (e.g., MV4-11).

-

Tumor Growth: Tumors are allowed to establish and grow to a palpable size (for subcutaneous models).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound at various doses and schedules (e.g., daily oral gavage), while the control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

-

Conclusion

This compound is a highly potent and selective FLT3 inhibitor that effectively targets the constitutively active FLT3 receptor in AML. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways, induction of apoptosis, and inhibition of cell proliferation. Preclinical studies have demonstrated the promising anti-leukemic efficacy of this compound in both in vitro and in vivo models of FLT3-mutated AML. These findings provide a strong rationale for the continued clinical development of this compound as a targeted therapy for this challenging malignancy. Further research is warranted to explore its efficacy in combination with other anti-leukemic agents and to identify potential mechanisms of resistance.

References

Dual-Targeting Landscape of OTS447 in Leukemia: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic agent designated OTS447, clarifying its dual identity as both a Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitor (also known as OTS167) and a distinct FMS-like Tyrosine Kinase 3 (FLT3) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with these two separate targeted therapies in the context of leukemia.

Executive Summary

The designation this compound has been associated with two different investigational compounds targeting distinct oncogenic pathways in leukemia. This guide delineates the therapeutic potential of both the MELK inhibitor (OTS167/OTS447) and the FLT3 inhibitor (this compound), providing a clear distinction between their mechanisms and preclinical efficacy. The MELK inhibitor targets the MELK-FOXM1 signaling axis, crucial for cancer stem cell survival and proliferation in both Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). The FLT3 inhibitor offers a potent and selective approach for AML patients harboring FLT3 mutations, a common driver of this malignancy. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways to provide a comprehensive resource for the scientific community.

Part 1: OTS167 (this compound) - The MELK Inhibitor

Maternal Embryonic Leucine-zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed in various cancers, including leukemia, while being largely absent in normal tissues. Its overexpression is often correlated with a poorer prognosis. MELK plays a pivotal role in cancer stem cell maintenance, cell cycle progression, and apoptosis resistance, making it a compelling therapeutic target.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of the MELK inhibitor OTS167 in leukemia models.

| In Vitro Efficacy of OTS167 in Leukemia Cell Lines | |

| Leukemia Type | IC50 Range (nM) |

| Acute Lymphoblastic Leukemia (ALL) | 20 - 60[1] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10 - 50 |

| Acute Myeloid Leukemia (AML) | 8 - 70 |

| In Vivo Efficacy of OTS167 in Leukemia Xenograft Models | |

| Leukemia Model | Dosage and Administration |

| T-ALL Patient-Derived Xenograft (PDX) | 10 mg/kg, daily intraperitoneal injection |

Mechanism of Action: The MELK-FOXM1 Axis

OTS167 exerts its anti-leukemic effects by inhibiting the kinase activity of MELK. A primary downstream substrate of MELK is the transcription factor Forkhead Box M1 (FOXM1).[1][2] Phosphorylation by MELK activates FOXM1, leading to the transcription of genes that promote cell cycle progression and proliferation.[2] By inhibiting MELK, OTS167 prevents the activation of FOXM1, resulting in decreased levels of FOXM1 and its downstream targets.[1][2] This disruption of the MELK-FOXM1 signaling pathway leads to cell cycle arrest, induction of apoptosis, and inhibition of leukemia cell growth.[1][2]

Experimental Protocols

-

Cell Seeding: Leukemia cell lines (e.g., MV4-11, THP-1) are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

-

Drug Treatment: Cells are treated with various concentrations of OTS167 or a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

-

Cell Implantation: 0.5 x 10^6 T-ALL patient-derived xenograft cells are injected intravenously into immunodeficient mice (e.g., NSG mice).

-

Leukemia Engraftment Monitoring: Engraftment is monitored by weekly measurement of human CD45+ cells in the peripheral blood via flow cytometry.

-

Drug Administration: Once leukemia engraftment reaches a predetermined level (e.g., 1-5% human CD45+ cells), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of OTS167 (e.g., 10 mg/kg), while the control group receives a vehicle.

-

Efficacy Assessment: Leukemia burden in the peripheral blood, bone marrow, and spleen is assessed at the end of the study. Overall survival is also monitored.

-

Toxicity Evaluation: Animal body weight and general health are monitored throughout the experiment to assess treatment-related toxicity.

References

Apoptosis Induction by OTS447 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447, also known as OTS167, is a potent small-molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase overexpressed in a wide range of human cancers and implicated in carcinogenesis, cancer stem cell maintenance, and therapeutic resistance. This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: MELK Inhibition

This compound exerts its primary anti-cancer effects through the potent and selective inhibition of MELK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and maintenance of an undifferentiated state. A key downstream cascade affected by this compound is the AKT/FOXM1 signaling axis.

The MELK-AKT-FOXM1 Signaling Pathway

MELK has been shown to phosphorylate and activate several oncogenic proteins. Among the most critical are the transcription factor Forkhead Box M1 (FOXM1) and the serine/threonine kinase AKT. The inhibition of MELK by this compound leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated across a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction observed in selected studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 11 | [1] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [1] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 10-50 | [1] |

| JURKAT | T-cell Acute Lymphoblastic Leukemia | >50 | [1] |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | >50 | [1] |

| Ovarian Cancer Cell Lines (panel of 11) | Ovarian Cancer | 9.3 - 60 | [2] |

| U87 | Glioblastoma | Varies | |

| LN229 | Glioblastoma | Varies | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Varies | |

| BT-549 | Triple-Negative Breast Cancer | Varies | |

| SUM-159 | Triple-Negative Breast Cancer | Varies | |

| Neuroblastoma Cell Lines (panel of 6) | Neuroblastoma | Varies |

Note: "Varies" indicates that while the source confirms this compound's activity, a specific IC50 value was not provided in the snippet.

Table 2: Quantitative Apoptosis Analysis in Cancer Cells Treated with this compound

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Apoptosis Observation | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 45 nM | 48 hours | Significant PARP cleavage | |

| BT-549 | Triple-Negative Breast Cancer | 45 nM | 48 hours | Significant PARP cleavage | |

| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 15 nM | Not specified | Cleavage of PARP and caspase-3 | [1] |

| T47D | Breast Cancer | 10 ng/ml | 48 hours | >50% increase in apoptotic cells | [3] |

| T47D | Breast Cancer | 5 ng/ml, 10 ng/ml | 72 hours | >50% increase in apoptotic cells | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are comprehensive protocols for assessing apoptosis and protein expression changes induced by this compound.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol outlines the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Cancer cell line of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the culture medium (which contains apoptotic cells that have detached) and then wash the adherent cells with PBS. Trypsinize the remaining adherent cells and combine them with the cells from the collected medium.

-

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Gating Strategy:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot Analysis of MELK Signaling Pathway

This protocol details the detection of changes in the protein expression and phosphorylation status of key components of the MELK signaling pathway following this compound treatment.

Materials:

-

Cell lysates from this compound-treated and control cells

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-phospho-AKT (Ser473), anti-AKT, anti-FOXM1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cell types through the inhibition of MELK and the subsequent disruption of the AKT/FOXM1 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and execute robust preclinical studies. The provided diagrams serve as a visual aid to understand the core mechanisms and experimental procedures involved in the study of this potent anti-cancer compound.

References

- 1. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

OTS447: A Novel Kinase Inhibitor Targeting Treatment-Resistant Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplication (ITD) mutations being particularly common and associated with a poor prognosis. While first and second-generation FLT3 inhibitors have shown clinical efficacy, the development of resistance, often through secondary mutations in the tyrosine kinase domain (TKD), remains a major clinical challenge. OTS447 is a novel, potent, and selective FLT3 inhibitor that has demonstrated significant preclinical activity against both FLT3-ITD and clinically relevant FLT3-ITD-TKD double mutants, which are known to confer resistance to existing therapies. This document provides a comprehensive technical overview of the preclinical data and methodologies associated with the evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of patients with Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1][2] The most common of these are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain, which lead to constitutive activation of the kinase and downstream signaling pathways, promoting cell proliferation and survival.[3] The development of FLT3 tyrosine kinase inhibitors (TKIs) has been a significant advancement in the treatment of FLT3-mutated AML. However, the efficacy of these inhibitors can be limited by both primary and secondary resistance mechanisms.[4] A key mechanism of acquired resistance is the emergence of secondary point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which can interfere with the binding of many FLT3 inhibitors.[4][5]

This compound is a novel small molecule inhibitor designed to overcome this resistance. It exhibits potent inhibitory activity against wild-type FLT3, FLT3-ITD, and, crucially, the FLT3-ITD-TKD double mutants that render other TKIs ineffective.[1][2] This whitepaper summarizes the preclinical quantitative data for this compound, details the experimental protocols used in its evaluation, and provides visualizations of its mechanism of action and the experimental workflows.

Quantitative Data

The preclinical evaluation of this compound has yielded significant quantitative data supporting its potency and selectivity. This data is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Metric | Value | Reference |

| FLT3 | Kinase Assay | IC50 | 0.19 nM | [1][2] |

| Human Kinome (371 kinases) | Kinase Profile | % Inhibition > 80% @ 5 nM | 7 kinases (including FLT3) | [1][2] |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | Assay Type | Observation | Reference |

| MV4-11 | FLT3-ITD | Proliferation Assay | Strong suppression of proliferation | [1][2] |

| MOLM13 | FLT3-ITD | Proliferation Assay | Strong suppression of proliferation | [1][2] |

| FLT3-WT AML cell lines | FLT3-WT | Proliferation Assay | Weaker suppression compared to FLT3-ITD lines | [1][2] |

| MV4-11 | FLT3-ITD | Apoptosis Assay | Induction of apoptosis and increase in sub-G1 population | [1] |

Table 3: Activity of this compound Against Resistant FLT3 Mutants

| Cell Line Model | FLT3 Mutation | Observation | Reference |

| Ba/F3 | FLT3-ITD-D835Y | Inhibition as strong as FLT3-ITD | [1][2] |

| Ba/F3 | FLT3-ITD-F691I | More strongly inhibited than parental Ba/F3 cells | [1][2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound. These protocols are synthesized from standard practices in the field for the assessment of kinase inhibitors.

Human Kinase Profile Assay

A radiometric or luminescence-based kinase assay is utilized to determine the selectivity of this compound against a broad panel of human kinases.

-

Objective: To assess the selectivity of this compound by quantifying its inhibitory activity against a large panel of purified human kinases.

-

Methodology:

-

A panel of 371 purified human kinases is assembled.

-

Each kinase reaction is performed in a multi-well plate format.

-

This compound is added to the reaction wells at a fixed concentration (e.g., 5 nM).

-

The kinase reaction is initiated by the addition of a radioisotope-labeled ATP (e.g., [γ-³³P]-ATP) and a kinase-specific substrate.[6]

-

The reactions are incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reactions are terminated, and the phosphorylated substrate is captured on a filter membrane.

-

Unreacted ATP is washed away.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a vehicle control.

-

Cell Proliferation Assay

The anti-proliferative effects of this compound on AML cell lines are determined using a colorimetric or luminescence-based cell viability assay.

-

Objective: To measure the dose-dependent effect of this compound on the proliferation of AML cell lines with different FLT3 mutation statuses.

-

Methodology:

-

AML cell lines (e.g., MV4-11, MOLM13, and FLT3-WT lines) are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of this compound or vehicle control.

-

Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

A cell viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

-

After a short incubation, the absorbance or luminescence is measured using a plate reader.

-

The results are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 values.

-

Apoptosis Assay

The induction of apoptosis by this compound in AML cells is assessed by flow cytometry.

-

Objective: To quantify the extent of apoptosis and cell cycle arrest induced by this compound treatment in AML cells.

-

Methodology:

-

MV4-11 cells are treated with this compound or vehicle control for a defined time (e.g., 48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis, is quantified.

-

Western Blot Analysis of FLT3 Signaling

The effect of this compound on the FLT3 signaling pathway is evaluated by Western blotting.

-

Objective: To determine if this compound inhibits the autophosphorylation of FLT3 and the phosphorylation of its downstream signaling molecules.

-

Methodology:

-

AML cells (e.g., MV4-11) are treated with varying concentrations of this compound or vehicle for a short period (e.g., 2-4 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mouse Xenograft Model

The in vivo anti-tumor efficacy of this compound is assessed using a mouse xenograft model of AML.

-

Objective: To evaluate the dose-dependent anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a human AML cell line (e.g., MV4-11).[7][8]

-

Tumors are allowed to establish to a palpable size or engraftment is confirmed.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally or via another appropriate route at different dose levels, once or twice daily. The control group receives a vehicle.

-

Tumor volume is measured regularly with calipers (for subcutaneous models) or disease burden is monitored by bioluminescence imaging (for systemic models).

-

At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.

-

Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Caption: Signaling pathway inhibited by this compound in FLT3-ITD AML.

Caption: Preclinical experimental workflow for the evaluation of this compound.

Caption: Mechanism of this compound in overcoming resistance in AML.

Conclusion

This compound is a highly potent and selective FLT3 inhibitor with a promising preclinical profile for the treatment of treatment-resistant AML. Its ability to effectively inhibit both FLT3-ITD and the clinically significant FLT3-ITD-TKD double mutants addresses a key mechanism of acquired resistance to current FLT3 inhibitors.[1][2] The comprehensive preclinical data, including its low nanomolar IC50, high selectivity, and robust in vitro and in vivo activity, strongly support its continued development as a potential therapeutic for this high-risk patient population. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with relapsed or refractory FLT3-mutated AML.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3-ITD-TKD dual mutants associated with AML confer resistance to FLT3 PTK inhibitors and cytotoxic agents by overexpression of Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Navigating the Kinase Inhibitor Landscape: A Technical Guide to OTS447 and the Closely Related OTSSP167

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed technical overview of the molecular characteristics, properties, and signaling pathways associated with the kinase inhibitor OTS447. Due to a potential nomenclature overlap in publicly available research, this guide also offers a comprehensive analysis of the well-documented MELK inhibitor, OTSSP167, to ensure clarity and provide a thorough understanding of this therapeutic area.

Introduction: Distinguishing Between Two Potent Kinase Inhibitors

Initial investigations into "this compound" reveal a potent and selective FLT3 inhibitor with promising applications in the treatment of Acute Myeloid Leukemia (AML). However, the broader scientific literature more extensively details a compound named OTSSP167 (also known as OTS167), a first-in-class inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). Given the similarity in nomenclature and the depth of available data, this guide will address both molecules to provide a comprehensive resource. It is crucial for researchers to distinguish between these two distinct therapeutic agents and their respective targets.

This compound: A Selective FLT3 Inhibitor

This compound has been identified as a highly potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Its primary therapeutic potential lies in the treatment of AML, particularly in patients with FLT3-ITD (Internal Tandem Duplication) and TKD (Tyrosine Kinase Domain) mutations.

Molecular Structure and Properties of this compound

At present, the detailed molecular structure and comprehensive physicochemical properties of this compound are not widely available in the public domain. The compound was identified through the screening of an in-house proprietary library.[1]

| Property | Value | Reference |

| Target | FLT3 | [1] |

| IC50 (FLT3) | 0.19 nM | [1] |

| Therapeutic Indication | AML | [1] |

Mechanism of Action and Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 receptor. This, in turn, blocks the downstream signaling pathways that are critical for the proliferation and survival of leukemic cells. Key downstream molecules affected include STAT5, ERK, and AKT.[1] Inhibition of these pathways by this compound induces apoptosis and leads to a potent anti-tumor effect.[1]

Experimental Protocols for this compound

Detailed experimental protocols for the synthesis and specific biological assays of this compound are proprietary. However, based on the available abstract, the following methodologies were employed:

-

Kinase Profiling Assay: The selectivity of this compound was evaluated against a panel of 371 human kinases.[1]

-

Cell Proliferation Assays: The anti-proliferative effects of this compound were tested in FLT3-ITD and wild-type AML cell lines, such as MV4-11 and MOLM13.[1]

-

Western Blot Analysis: The inhibition of FLT3 autophosphorylation and the phosphorylation of downstream targets (STAT5, ERK, AKT) were assessed using Western blotting.[1]

-

Apoptosis Assays: The induction of apoptosis was measured by analyzing the sub-G1 population in cell lines treated with this compound.[1]

-

In Vivo Xenograft Models: The anti-tumor activity of this compound was evaluated in mouse xenograft models using cell lines like MV4-11.[1]

OTSSP167: A Potent MELK Inhibitor

OTSSP167 is a first-in-class, potent, and selective inhibitor of MELK, a kinase that is highly expressed in various cancers and plays a crucial role in cancer stem cell maintenance and tumor progression.[2][3]

Molecular Structure and Properties of OTSSP167

| Property | Value | Reference |

| Target | MELK (Maternal Embryonic Leucine Zipper Kinase) | [2][4] |

| IC50 (MELK) | 0.41 nM | [4] |

| EC50 (MDA-MB-231 cells) | 22.0 nM | [5] |

| EC50 (SUM-159 cells) | 67.3 nM | [5] |

| Therapeutic Indications | Breast Cancer (including TNBC), Leukemia, Solid Tumors | [3][5] |

Mechanism of Action and Signaling Pathway of OTSSP167

OTSSP167 inhibits the kinase activity of MELK, leading to a reduction in the phosphorylation of its downstream substrates.[4][6] This disruption of the MELK signaling pathway suppresses tumor growth, induces differentiation, and reduces the expression of stem-cell markers.[6] One of the identified downstream targets of MELK is DEPDC1, an oncogene whose stability is enhanced by MELK-mediated phosphorylation.[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MELK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 3. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

OTS447: A Novel Kinase Inhibitor Targeting FLT3-ITD/TKD Double Mutant Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (ITD) and mutations in the tyrosine kinase domain (TKD). While FLT3 inhibitors have shown clinical efficacy, the emergence of resistance, often through the acquisition of secondary TKD mutations leading to FLT3-ITD/TKD double mutants, presents a major therapeutic challenge. OTS447 is a novel, potent, and highly selective FLT3 inhibitor that has demonstrated significant preclinical activity against both FLT3-ITD and, critically, FLT3-ITD/TKD double mutant AML. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction to FLT3 Mutations in AML

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2] In approximately 30% of AML patients, FLT3 is constitutively activated by mutations, leading to uncontrolled cell proliferation and survival.[3][4][5][6] The two primary types of activating FLT3 mutations are:

-

Internal Tandem Duplications (FLT3-ITD): In-frame duplications of a segment of the juxtamembrane domain, found in about 25% of AML cases.[6] FLT3-ITD mutations are associated with a poor prognosis.[6][7]

-

Tyrosine Kinase Domain (TKD) Mutations: Point mutations, most commonly at the D835 residue, present in approximately 7-10% of AML patients.[6]

The development of FLT3 inhibitors has been a significant advancement in the treatment of FLT3-mutated AML. However, resistance to these therapies is common. One of the key mechanisms of acquired resistance is the development of a secondary TKD mutation in a leukemia clone that already harbors a FLT3-ITD mutation, resulting in a FLT3-ITD/TKD double mutant .[3][4][5][8] These double mutants are often resistant to existing FLT3 inhibitors.

This compound: A Potent Inhibitor of FLT3 and its Resistant Mutants

This compound is a novel small molecule inhibitor of FLT3. Preclinical studies have demonstrated its high potency and selectivity, particularly against clinically relevant resistant mutations.

In Vitro Kinase Inhibition

This compound exhibits potent enzymatic inhibition of FLT3 kinase.[3][4][5] The primary abstract detailing this compound reports a remarkable IC50 value, indicating strong binding and inhibition at the enzymatic level.

| Target | IC50 (nM) | Reference |

| FLT3 | 0.19 | [3][4][5] |

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. This compound has been profiled against a large panel of human kinases and has demonstrated a high degree of selectivity for FLT3.

| Assay | Concentration of this compound | Number of Kinases Tested | Number of Kinases with ≥80% Inhibition (including FLT3) | Reference |

| Human Kinase Profile | 5 nM | 371 | 7 | [3][4][5] |

Activity Against FLT3-ITD/TKD Double Mutants

A key feature of this compound is its potent activity against FLT3-ITD/TKD double mutants, which are a common cause of clinical resistance to other FLT3 inhibitors.

| Cell Line Model | FLT3 Mutation | Reported this compound Activity | Reference |

| Ba/F3 | FLT3-ITD-D835Y | Inhibited as strongly as FLT3-ITD mutant | [3][4][5] |

| Ba/F3 | FLT3-ITD-F691I | More strongly inhibited than Ba/F3 parental cells | [3][4][5] |

Note: Specific IC50 values for the double mutant cell lines have not been reported in the currently available literature.

Cellular Activity in AML Cell Lines

This compound effectively suppresses the proliferation of human AML cell lines harboring FLT3-ITD mutations.

| Cell Line | FLT3 Status | Effect of this compound | Reference |

| MV4-11 | FLT3-ITD | Strong suppression of proliferation | [3][4][5] |

| MOLM13 | FLT3-ITD | Strong suppression of proliferation | [3][4][5] |

| FLT3-WT Cell Lines | FLT3-WT | Weaker suppression of proliferation compared to FLT3-ITD lines | [3][4][5] |

Furthermore, treatment with this compound induces apoptosis in the MV4-11 cell line.[3][4][5]

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been evaluated in a mouse xenograft model using the FLT3-ITD positive MV4-11 cell line. The results indicate that this compound demonstrates potent, dose-dependent tumor growth inhibition in vivo.[3][4][5]

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the constitutive kinase activity of mutant FLT3, leading to the downregulation of key downstream signaling pathways that drive leukemic cell proliferation and survival.

Inhibition of FLT3 Signaling Pathway

Treatment of FLT3-mutated AML cells with this compound leads to a dose-dependent decrease in the autophosphorylation of FLT3.[3][4][5] This, in turn, blocks the activation of critical downstream signaling cascades.

Caption: this compound inhibits FLT3 autophosphorylation and downstream signaling.

Experimental evidence shows that this compound treatment decreases the phosphorylation of key downstream effectors including STAT5, ERK, and AKT.[1][3][4][5]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a typical cell viability assay.

Protocol:

-

Cell Plating: Seed AML cells (e.g., MV4-11, MOLM13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: If using MTT, add a solubilization solution. Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

-

Data Analysis: Plot the absorbance values against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for FLT3 Signaling

This technique is used to detect changes in protein expression and phosphorylation status.

Caption: Standard workflow for Western blot analysis.

Protocol:

-

Cell Treatment: Culture AML cells and treat with various concentrations of this compound for the desired time (e.g., 2 hours for phosphorylation studies, 24 hours for protein expression).

-

Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mouse Xenograft Model

This in vivo model is used to assess the antitumor efficacy of this compound.

Protocol:

-

Cell Implantation: Subcutaneously or intravenously inject a suspension of MV4-11 cells into immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) on a defined schedule.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor effect.

Conclusion and Future Directions

This compound is a highly potent and selective FLT3 inhibitor with promising preclinical activity against FLT3-ITD AML, including the challenging FLT3-ITD/TKD double mutant forms that confer resistance to other therapies. Its ability to inhibit key downstream signaling pathways, induce apoptosis, and suppress tumor growth in vivo underscores its potential as a valuable therapeutic agent for this high-risk patient population.

Further research is warranted to fully elucidate the inhibitory profile of this compound against a broader panel of FLT3 TKD mutations and to understand its potential in combination with other anti-leukemic agents. The progression of this compound into clinical trials will be a critical next step in determining its safety and efficacy in patients with relapsed or refractory FLT3-mutated AML.

References

- 1. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A robust xenotransplantation model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Cellular Effects of OTS447 on MV4-11 and MOLM13 Acute Myeloid Leukemia Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the cellular and molecular effects of OTS447, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, on the FLT3-internal tandem duplication (ITD) positive acute myeloid leukemia (AML) cell lines, MV4-11 and MOLM13.

Introduction and Mechanism of Action

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), with internal tandem duplication (ITD) mutations being the most common type, occurring in approximately 30% of AML cases.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. This compound is a novel, potent, and highly selective inhibitor of FLT3, developed to target both FLT3-ITD and tyrosine kinase domain (TKD) mutations, which can confer resistance to other FLT3 inhibitors.[1]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. This leads to a dose-dependent reduction in the autophosphorylation of the FLT3 receptor.[1] Consequently, the downstream signaling cascades that are constitutively active in FLT3-ITD positive cells are suppressed. Key signaling nodes affected include STAT5, AKT, and ERK, whose phosphorylation is significantly decreased upon treatment with this compound.[1][2] The inhibition of these pro-survival and proliferative pathways is the primary mechanism driving the anti-leukemic effects of this compound.

References

Methodological & Application

Application Notes and Protocols for OTS447 in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[3] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in mouse xenograft models of human AML.[1][2] These application notes provide a summary of the available in vivo data for this compound and a detailed protocol for establishing and evaluating the efficacy of FLT3 inhibitors in a mouse xenograft model.

Due to the limited availability of detailed public data on this compound, this document also includes information on OTS167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) developed by the same organization.[4][5] Data from OTS167 studies is provided as a detailed example of in vivo evaluation of a targeted small molecule inhibitor in various xenograft models.

Data Presentation: In Vivo Efficacy of this compound and Related Compounds

The following tables summarize the quantitative data from in vivo mouse xenograft studies for this compound and the related compound OTS167.

Table 1: In Vivo Efficacy of this compound in AML Xenograft Model

| Compound | Target | Cancer Type | Cell Line | Mouse Model | Efficacy | Source |

| This compound | FLT3 | Acute Myeloid Leukemia (AML) | MV4-11 (FLT3-ITD) | Mouse Xenograft | Potent, dose-dependent tumor growth inhibition | [1][2] |

Note: Specific dosage, administration route, and quantitative tumor growth inhibition data for this compound are not yet publicly available.

Table 2: In Vivo Efficacy of OTS167 in Various Xenograft Models

| Compound | Target | Cancer Type | Cell Line/Model | Mouse Model | Efficacy | Source |

| OTS167 | MELK | Neuroblastoma | Xenograft | Nude Mice | Significant suppression of tumor progression. 77% reduction in average tumor weight compared to control. | [6] |

| OTS167 | MELK | Neuroblastoma (Minimal Residual Disease) | Xenograft | Nude Mice | Prolonged survival (104 ± 10 days vs. 80 ± 12 days for control). | [6][7] |

| OTS167 | MELK | Small Cell Lung Cancer (SCLC) | Xenograft | N/A | Significant tumor growth suppressive effect. | [5] |

| OTS167 | MELK | Breast Cancer | Xenograft | N/A | Significant tumor growth suppressive effect. | [5] |

| OTS167 | MELK | Glioblastoma | Xenograft | N/A | Effectively prolonged survival and inhibited tumor cell growth. | [6] |

Experimental Protocols

This section provides a detailed protocol for a subcutaneous xenograft study using the MV4-11 human AML cell line, a common model for testing FLT3 inhibitors like this compound.

Protocol: Subcutaneous MV4-11 Xenograft Model for Efficacy Studies

1. Cell Culture and Preparation

-

Cell Line: MV4-11 (human acute myeloid leukemia, homozygous for FLT3-ITD mutation).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: Collect cells during the logarithmic growth phase. Centrifuge at 300 x g for 5 minutes, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free medium.

-

Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.

-

Cell Concentration: Adjust the cell suspension to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel Basement Membrane Matrix on ice.[8]

2. Animal Model

-

Mouse Strain: Immunocompromised mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or similar strains are recommended.

-

Age/Sex: 6-8 week old female mice.

-

Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

3. Tumor Inoculation

-

Injection Volume: 0.2 mL of the cell suspension (containing 5 x 10⁶ MV4-11 cells).

-

Injection Site: Subcutaneously into the right flank of the mouse.

-

Procedure: Anesthetize the mice prior to injection. Use a 27-gauge needle for the injection.[9]

4. Tumor Growth Monitoring and Treatment Initiation

-

Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[10]

5. Drug Administration

-

Vehicle Control: The vehicle used to dissolve this compound should be administered to the control group.

-

This compound Treatment: The specific dose, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment schedule for this compound are not publicly available and would need to be determined based on formulation and pharmacokinetic/pharmacodynamic studies.

-

Monitoring: Record the body weight of the mice 2-3 times per week as an indicator of toxicity.

6. Efficacy Evaluation and Endpoint

-

Primary Endpoint: Tumor growth inhibition. This is typically assessed by comparing the tumor volumes in the treated group to the control group.

-

Secondary Endpoints:

-

Tumor weight at the end of the study.

-

Survival analysis.

-

Immunohistochemical analysis of tumor tissue for biomarkers of drug activity (e.g., p-FLT3, Ki-67).

-

-

Ethical Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress or weight loss (>20%).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. abstract-5456-discovery-of-ots447-a-highly-potent-and-selective-inhibitor-of-flt3-for-the-treatment-of-aml-patients-with-flt3-itd-tkd-mutations - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yeasenbio.com [yeasenbio.com]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for OTS447 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is overexpressed in a wide range of human cancers, including those of the breast, lung, prostate, and pancreas, and is associated with poor prognosis.[1][2] It plays a crucial role in cancer cell proliferation, survival, and the maintenance of cancer stem cells.[1][2][3] this compound, also referred to as OTS167 or OTSSP167 in the literature, has demonstrated significant anti-tumor activity in preclinical animal models, making it a promising candidate for cancer therapy.[2][4][5][6] These application notes provide detailed protocols for the preparation and administration of this compound in animal models to facilitate further research and development.

Mechanism of Action and Signaling Pathway

MELK is involved in various cellular processes critical for tumorigenesis.[1] It regulates cell cycle progression and is implicated in the maintenance of cancer stem-like cells.[3] this compound exerts its anti-cancer effects by inhibiting the kinase activity of MELK, which in turn disrupts downstream signaling pathways essential for cancer cell growth and survival. One of the key downstream targets of MELK is the transcription factor FOXM1, which is a master regulator of mitotic progression.[3][7] By inhibiting MELK, this compound reduces the phosphorylation and activation of FOXM1, leading to the downregulation of mitotic regulators and ultimately cell cycle arrest and apoptosis.[3][7]

Caption: MELK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound (OTS167/OTSSP167) in various xenograft models.

Table 1: Intravenous Administration of this compound in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| Lung Cancer | A549 | Nude | 2 mg/kg, twice a week | 3 weeks | 27% | [1] |

| Lung Cancer | A549 | Nude | 12 mg/kg, twice a week | 3 weeks | 88% | [1] |

| Lung Cancer | A549 | Nude | 25 mg/kg, twice a week | 3 weeks | 117% | [1] |

| Breast Cancer | MDA-MB-231 | Nude | 20 mg/kg, once every two days | 14 days | 73% | [4] |

| Lung Cancer | A549 | Nude | 1 mg/kg, once a day | Not Specified | 51% | [5] |

| Lung Cancer | A549 | Nude | 5 mg/kg, once a day | Not Specified | 91% | [5] |

| Lung Cancer | A549 | Nude | 10 mg/kg, once a day | Not Specified | 108% | [5] |

Table 2: Oral Administration of this compound in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| Breast Cancer | MDA-MB-231 | Nude | 10 mg/kg, once a day | 14 days | 72% | [7] |

| Lung Cancer | A549 | Nude | 5 mg/kg, once a day | Not Specified | 95% | [5] |

| Lung Cancer | A549 | Nude | 10 mg/kg, once a day | Not Specified | 124% | [5] |

| Prostate Cancer | DU145 | Nude | 10 mg/kg, once a day | Not Specified | 106% | [5] |

| Pancreatic Cancer | MIAPaCa-2 | Nude | 10 mg/kg, once a day | Not Specified | 87% | [5] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

a. Intravenous (IV) Formulation

A common vehicle for intravenous administration of this compound (as OTS167) in mice consists of a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and water.

-

Materials:

-

This compound (OTS167) powder

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Cremophor EL (polyoxyethylated castor oil)

-

Sterile Water for Injection or 0.9% Saline

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration.

-

For a final vehicle composition of 20% DMSO / 10% (DMSO/Cremophor EL 1:1) / 70% Water, first mix equal volumes of DMSO and Cremophor EL to create the 1:1 solution.

-

In a sterile tube, add the required volume of the this compound/DMSO stock solution.

-

Add the appropriate volume of the DMSO/Cremophor EL mixture.

-

Finally, add the sterile water or saline to reach the final desired volume and concentration.

-

Vortex the solution thoroughly to ensure it is clear and homogenous before administration.

-

b. Oral Gavage (PO) Formulation

For oral administration, this compound can be formulated in a vehicle containing Solutol HS-15 and Polyethylene Glycol (PEG) 600.

-

Materials:

-

This compound (OTS167) powder

-

Solutol HS-15 (Macrogol 15 hydroxystearate)

-

Polyethylene Glycol 600 (PEG 600)

-

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Prepare the vehicle by mixing 10% Solutol HS-15 and 90% PEG 600 (v/v).

-

Add the this compound powder to the vehicle.

-

Vortex or sonicate the mixture until the compound is fully dissolved and the solution is clear.

-

Animal Handling and Xenograft Model Establishment

-

Animal Models:

-

Immunocompromised mice (e.g., Nude, SCID) are typically used for xenograft studies with human cancer cell lines.

-

-

Cell Culture and Implantation:

-

Culture the desired human cancer cell line (e.g., A549, MDA-MB-231) under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Administration of this compound

a. Intravenous (IV) Injection via Tail Vein

Caption: Workflow for intravenous tail vein injection in mice.

-

Procedure:

-

Prepare the this compound IV formulation as described above.

-

Place the mouse in a suitable restraint device.

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle attached to a syringe containing the this compound solution, carefully insert the needle into one of the lateral tail veins.

-

Slowly inject the calculated volume of the solution. Observe for any swelling at the injection site, which would indicate a failed injection.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

b. Oral Gavage (PO)

Caption: Workflow for oral gavage administration in mice.

-

Procedure:

-

Prepare the this compound oral formulation as described above.

-

Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.

-

Measure the appropriate length for gavage tube insertion by holding the tube alongside the mouse from the mouth to the last rib.

-

Gently insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Do not force the tube.

-

Once the tube is in place, slowly administer the calculated volume of the this compound solution.

-

After administration, gently and slowly remove the gavage tube.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

-

Concluding Remarks

These protocols provide a comprehensive guide for the in vivo administration of the MELK inhibitor this compound in animal models. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable data for the preclinical evaluation of this promising anti-cancer agent. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. research.fsu.edu [research.fsu.edu]

- 3. research-support.uq.edu.au [research-support.uq.edu.au]

- 4. uac.arizona.edu [uac.arizona.edu]

- 5. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for OTS447 Dose-Response Curve Analysis In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a novel and potent small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. This compound has demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3, making it a promising candidate for targeted cancer therapy.

These application notes provide a comprehensive overview of the in vitro dose-response analysis of this compound, including its inhibitory potency against FLT3, its anti-proliferative effects on various cancer cell lines, and detailed protocols for key experimental procedures.

Data Presentation

The inhibitory activity of this compound has been evaluated against the FLT3 kinase and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other measures of potency are summarized below. It is important to note that different sources have reported varying IC50 values for the direct inhibition of FLT3 kinase, with one report citing an IC50 of 0.19 nM and another a value of 21 nM.[1][2] This discrepancy may be due to different assay conditions or methodologies.

| Target/Cell Line | Mutation Status | Assay Type | IC50/Effect | Reference |

| Biochemical Assay | ||||

| FLT3 Kinase | N/A | Kinase Inhibition Assay | 0.19 nM | [1] |

| FLT3 Kinase | N/A | Kinase Inhibition Assay | 21 nM | [2] |

| Cell-Based Assays | ||||

| MV4-11 | FLT3-ITD | Anti-proliferative | Strong suppression | [1] |

| MOLM13 | FLT3-ITD | Anti-proliferative | Strong suppression | [1] |

| Ba/F3 | FLT3-ITD-D835Y | Anti-proliferative | Strong inhibition | [1] |

| Ba/F3 | FLT3-ITD-F691I | Anti-proliferative | Stronger inhibition than parental Ba/F3 | [1] |

| FLT3-WT Cell Lines | FLT3 Wild-Type | Anti-proliferative | Weaker suppression compared to FLT3-ITD | [1] |

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the FLT3 signaling pathway. Upon binding to the FLT3 receptor, this compound blocks its autophosphorylation, thereby preventing the activation of downstream signaling cascades that are critical for cell survival and proliferation, including the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to analyze the dose-response of this compound.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on FLT3 kinase activity.

1. Materials:

-

Recombinant human FLT3 protein

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

FLT3-specific substrate (e.g., a synthetic peptide)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate reader capable of luminescence detection

2. Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. The final concentrations should typically range from 0.01 nM to 10 µM. Include a DMSO-only control.

-

In a 384-well plate, add the diluted this compound or DMSO control.

-

Add the FLT3 enzyme and the specific substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for FLT3.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

The data is then plotted as the percentage of kinase activity versus the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Viability (Anti-proliferative) Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines. The MTT or CellTiter-Glo® assay is commonly used.

1. Materials:

-

Cancer cell lines (e.g., MV4-11, MOLM13, and a FLT3-WT control line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well clear or opaque-walled plates

-

Spectrophotometer or luminometer

2. Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Prepare a serial dilution of this compound in complete culture medium. Final concentrations should typically range from 0.1 nM to 100 µM. Include a DMSO-only vehicle control.

-

Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-